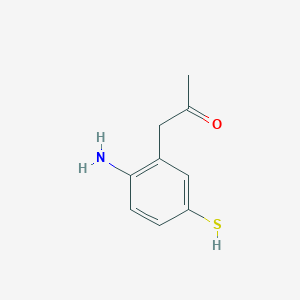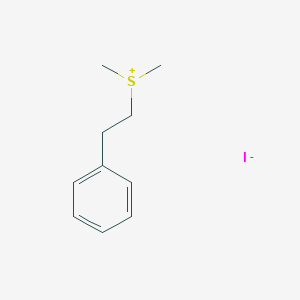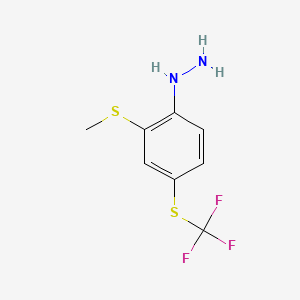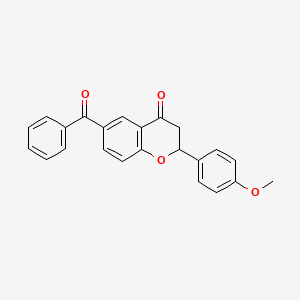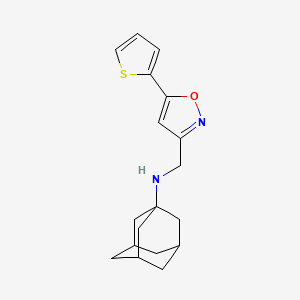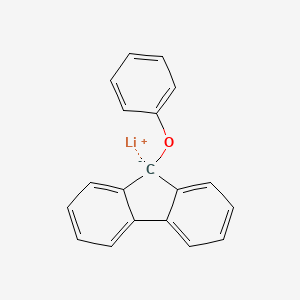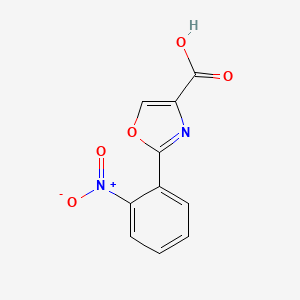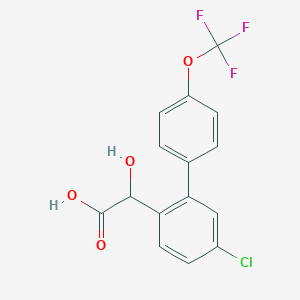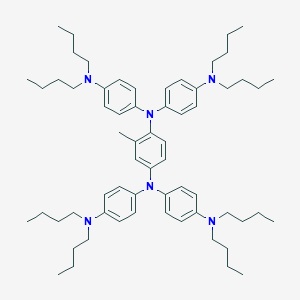
N1,N1'-(2-methyl-1,4-phenylene)bis(N4,N4-dibutyl-N1-(4-(dibutylamino)phenyl)benzene-1,4-diamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1’-(2-methyl-1,4-phenylene)bis(N4,N4-dibutyl-N1-(4-(dibutylamino)phenyl)benzene-1,4-diamine) is a complex organic compound with a molecular formula of C63H94N6 and a molecular weight of 935.46 g/mol . This compound is characterized by its intricate structure, which includes multiple aromatic rings and dibutylamino groups. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1’-(2-methyl-1,4-phenylene)bis(N4,N4-dibutyl-N1-(4-(dibutylamino)phenyl)benzene-1,4-diamine) typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-1,4-phenylenediamine with N,N-dibutylaniline under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the desired chemical properties and to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N1,N1’-(2-methyl-1,4-phenylene)bis(N4,N4-dibutyl-N1-(4-(dibutylamino)phenyl)benzene-1,4-diamine) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are often carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can be used for further chemical modifications and applications .
Scientific Research Applications
N1,N1’-(2-methyl-1,4-phenylene)bis(N4,N4-dibutyl-N1-(4-(dibutylamino)phenyl)benzene-1,4-diamine) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of N1,N1’-(2-methyl-1,4-phenylene)bis(N4,N4-dibutyl-N1-(4-(dibutylamino)phenyl)benzene-1,4-diamine) involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetrakis[4-(dibutylamino)phenyl]-1,4-benzenediamine: Similar in structure but lacks the 2-methyl substitution on the phenylene ring.
N,N,N’,N’-Tetramethyl-1,4-butanediamine: A simpler compound with fewer aromatic rings and functional groups.
N,N’-(2-Methyl-1,4-phenylene)bis(N-acetylacetamide): Similar in having the 2-methyl-1,4-phenylene core but with different functional groups.
Uniqueness
N1,N1’-(2-methyl-1,4-phenylene)bis(N4,N4-dibutyl-N1-(4-(dibutylamino)phenyl)benzene-1,4-diamine) is unique due to its combination of multiple aromatic rings and dibutylamino groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specialized applications in scientific research and industry .
Properties
Molecular Formula |
C63H94N6 |
|---|---|
Molecular Weight |
935.5 g/mol |
IUPAC Name |
1-N,1-N,4-N,4-N-tetrakis[4-(dibutylamino)phenyl]-2-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C63H94N6/c1-10-18-44-64(45-19-11-2)54-26-34-58(35-27-54)68(59-36-28-55(29-37-59)65(46-20-12-3)47-21-13-4)62-42-43-63(53(9)52-62)69(60-38-30-56(31-39-60)66(48-22-14-5)49-23-15-6)61-40-32-57(33-41-61)67(50-24-16-7)51-25-17-8/h26-43,52H,10-25,44-51H2,1-9H3 |
InChI Key |
LRUMUWZMPMYSBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(CCCC)CCCC)C3=CC(=C(C=C3)N(C4=CC=C(C=C4)N(CCCC)CCCC)C5=CC=C(C=C5)N(CCCC)CCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


